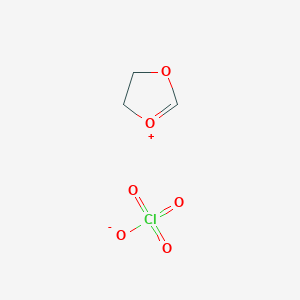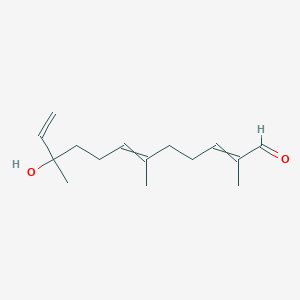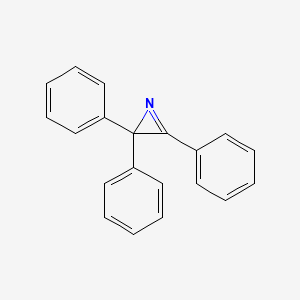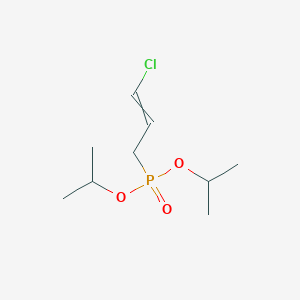
1,3-Dipropoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dipropoxypropan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of two propoxy groups attached to a propane backbone with a hydroxyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dipropoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium propoxide in an alcohol solvent. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by propoxy groups. The reaction conditions typically involve heating the mixture to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dipropoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium alkoxides and amines can be used to replace the propoxy groups.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
1,3-Dipropoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: The compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
Mechanism of Action
The mechanism of action of 1,3-Dipropoxypropan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The propoxy groups can also participate in hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenoxypropan-2-ol: Similar in structure but with phenoxy groups instead of propoxy groups.
1,3-Dimethoxypropan-2-ol: Similar but with methoxy groups instead of propoxy groups.
1,3-Dibutoxypropan-2-ol: Similar but with butoxy groups instead of propoxy groups.
Uniqueness
1,3-Dipropoxypropan-2-ol is unique due to its specific combination of propoxy groups and a hydroxyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
43015-17-4 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1,3-dipropoxypropan-2-ol |
InChI |
InChI=1S/C9H20O3/c1-3-5-11-7-9(10)8-12-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
KLDDZFJSRPXUIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(COCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
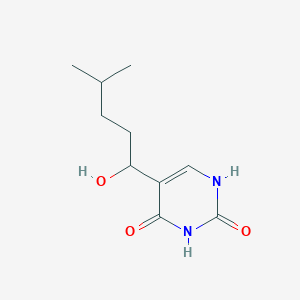
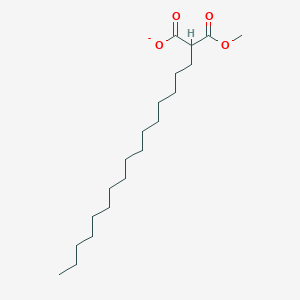
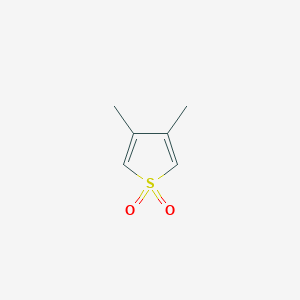
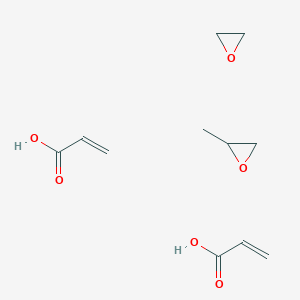
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)

![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)

